Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16519160
InChI: InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)
SMILES:
Molecular Formula: C14H20ClFN4O2
Molecular Weight: 330.78 g/mol

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16519160

Molecular Formula: C14H20ClFN4O2

Molecular Weight: 330.78 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate -

Specification

Molecular Formula C14H20ClFN4O2
Molecular Weight 330.78 g/mol
IUPAC Name tert-butyl 3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)20-6-4-5-9(8-20)18-11-10(16)7-17-12(15)19-11/h7,9H,4-6,8H2,1-3H3,(H,17,18,19)
Standard InChI Key NZXWJKQNVRGUJC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2F)Cl

Introduction

Synthesis and Optimization

Synthetic Routes

Two primary methods dominate the synthesis of this compound:

Boc Protection of Piperidine Intermediate

  • Step 1: Synthesis of (R)-3-aminopiperidine via enzymatic resolution or chiral auxiliaries .

  • Step 2: Boc protection using di-tert-butyl dicarbonate under basic conditions (yield: 85–90%) .

  • Step 3: Coupling with 2-chloro-5-fluoropyrimidin-4-amine using Mitsunobu or Buchwald-Hartwig conditions (yield: 70–75%) .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield
1Lipase PS-C, pH 7.588%
2Boc<sub>2</sub>O, DMAP, DCM89%
3Pd(OAc)<sub>2</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, DME73%

Direct Asymmetric Catalysis

Rhodium-catalyzed asymmetric reductive amination of pyrimidine derivatives with tert-butyl piperidine carboxylates enables one-pot synthesis (ee: 95–99%) . This method reduces step count but requires stringent temperature control (−20°C to 25°C).

Physicochemical and Spectroscopic Data

Solubility and Stability

  • Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water (0.12 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at −20°C; hydrolyzes in acidic/basic conditions to release piperidine amine.

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 5.10 (d, J = 8.4 Hz, 1H, NH), 8.15 (s, 1H, pyrimidine) .

  • <sup>13</sup>C NMR: δ 28.1 (Boc CH<sub>3</sub>), 80.5 (Boc C), 154.2 (C=O), 158.9 (pyrimidine C-F) .

  • HRMS: [M+H]<sup>+</sup> calcd. 352.1234, found 352.1231 .

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Substitution at the pyrimidine 4-position enhances binding affinity (IC<sub>50</sub>: 12–45 nM) .

Table 2: Biological Activity of Derivatives

DerivativeTargetIC<sub>50</sub> (nM)
4aEGFR14.2 ± 1.1
4bVEGFR228.5 ± 2.4

Antibacterial Agents

Fluoropyrimidine derivatives exhibit Gram-positive activity (MIC: 2–8 μg/mL against S. aureus) . The chloro-fluoro combination disrupts bacterial DNA gyrase.

Future Directions

Scalable Synthesis

Continuous-flow systems may improve yield and enantioselectivity in Rh-catalyzed routes .

Targeted Drug Delivery

Conjugation with nanoparticle carriers could enhance bioavailability for oncology applications .

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